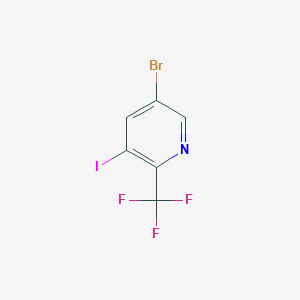

5-Bromo-3-iodo-2-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of halogen-substituted pyridines, like 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine, involves palladium-catalyzed cross-coupling reactions, among other methodologies. These reactions allow for the efficient introduction of various substituents on the pyridine ring, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine has been studied through various spectroscopic techniques and theoretical calculations, including density functional theory (DFT). These studies provide insights into the optimized geometric structure, vibrational frequencies, and chemical shift values, contributing to a deeper understanding of the compound's electronic and structural properties (Vural & Kara, 2017).

Chemical Reactions and Properties

The compound's reactivity has been explored in the context of its interactions with other chemicals. For example, the study of halopyridines reveals their potential as valuable intermediates in medicinal chemistry, providing a basis for the synthesis of pentasubstituted pyridines with diverse functionalities (Wu et al., 2022). This highlights the compound's versatility in chemical synthesis and its importance in developing novel pharmaceuticals and materials.

Physical Properties Analysis

The physical properties of 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various scientific domains. While specific studies on this compound's physical properties were not identified, the general approach involves experimental measurements and computational predictions to determine these properties, facilitating its practical use in research and industry.

Chemical Properties Analysis

The chemical properties of 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine, including its reactivity, stability, and interactions with other molecules, are central to its applications in chemistry and related fields. Its halogen substituents play a significant role in its reactivity, enabling various chemical transformations and applications in organic synthesis (Cottet et al., 2004).

科学的研究の応用

Spectroscopic and Structural Characterization

5-Bromo-3-iodo-2-(trifluoromethyl)pyridine has been the subject of various scientific research efforts, particularly in the fields of spectroscopy and structural characterization. Vural and Kara (2017) utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies to perform a detailed spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine. The study also explored the compound's non-linear optical (NLO) properties and its interaction with pBR322 plasmid DNA, indicating its potential in molecular biology applications and material science (Vural & Kara, 2017).

Chemical Synthesis and Functionalization

In the realm of chemical synthesis and functionalization, research has shown that derivatives of trifluoromethyl-substituted pyridines, similar to 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine , can be efficiently synthesized and further functionalized. Cottet et al. (2004) described the metalation and subsequent functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, leading to the creation of diverse carboxylic acids, showcasing the compound's versatility in chemical synthesis (Cottet et al., 2004).

Biological Activities

The biological activities of compounds structurally similar to 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine have also been explored. Variya et al. (2019) synthesized and characterized sulfonamide derivatives linked to a structurally similar compound, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, and evaluated their antimicrobial and antioxidant properties. This study highlights the compound's potential in developing new antimicrobial and antioxidant agents (Variya, Panchal, & Patel, 2019).

作用機序

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to target pests in crops and have applications in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

Trifluoromethylpyridines are known to have applications in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-3-iodo-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLZUSYHTIPKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)